![molecular formula C15H10ClN3O3S2 B2681972 2-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-nitrobenzamide CAS No. 899982-86-6](/img/structure/B2681972.png)
2-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of benzothiazole derivatives and has shown promising results in various studies related to cancer and inflammation.
Scientific Research Applications
Antitumor Activity
Research has highlighted the antitumor properties of benzothiazole derivatives, including those similar to 2-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-nitrobenzamide. One study synthesized novel derivatives of 6-amino-2-phenylbenzothiazole, showing cytostatic activities against various malignant human cell lines, such as cervical (HeLa), breast (MCF-7), and colon (CaCo-2) cancer cells (Racané et al., 2006). These findings indicate a potential application in developing antitumor agents targeting specific cancers.
Anticancer Agent Development
Another study focused on synthesizing and evaluating 2-aryl-5(6)-nitro-1H-benzimidazole derivatives as potential anticancer agents. The research found that certain compounds displayed significant cytotoxicity against various human neoplastic cell lines, suggesting their promise as potent anticancer agents. Specifically, one compound showed selective cytotoxic activity, indicating potential for targeted cancer therapy (Romero-Castro et al., 2011).
Antiviral Evaluation
Compounds structurally related to this compound have been evaluated for their antiviral properties. Research on disubstituted benzimidazole ribonucleosides demonstrated activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), with specific derivatives showing noncytotoxic concentrations effective against HCMV. This suggests the potential for developing new antiviral therapies using similar compounds (Zou et al., 1996).
Anti-Helicobacter pylori Activity
A study on the synthesis and in vitro anti-Helicobacter pylori activity of thiadiazole derivatives revealed that most synthesized compounds exhibited significant inhibitory activity against H. pylori, surpassing the standard drug metronidazole. This highlights the potential for benzothiazole derivatives in treating H. pylori infections, contributing to combating gastric ulcers and related conditions (Mohammadhosseini et al., 2009).
Synthesis of Heterocyclic Compounds
Research into the synthesis of fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as building blocks, including benzothiazole derivatives, has opened avenues for creating diverse heterocyclic compounds with potential pharmaceutical applications. This synthetic pathway provides a foundation for developing new drugs with improved efficacy and safety profiles (Janardhan et al., 2014).
properties
IUPAC Name |
2-chloro-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3S2/c1-23-9-3-5-12-13(7-9)24-15(17-12)18-14(20)10-6-8(19(21)22)2-4-11(10)16/h2-7H,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWONPJBPNSFBNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

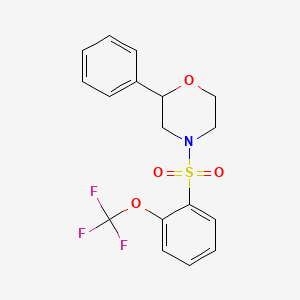

![6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-ethyl[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2681892.png)
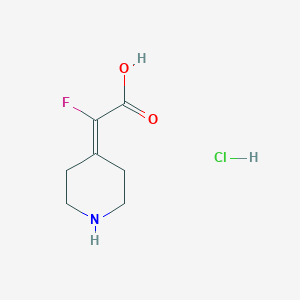
![2-Cyclopropyl-1-[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2681897.png)
![2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-cyclopentylacetamide](/img/structure/B2681898.png)

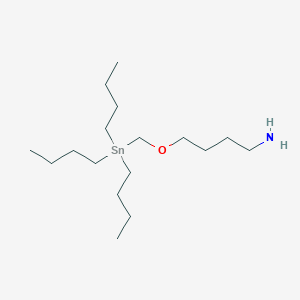
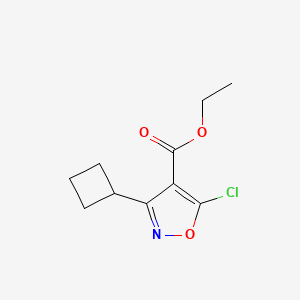

![4-ethyl-N-(3-fluoro-4-methylphenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2681904.png)
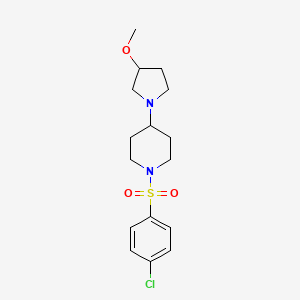
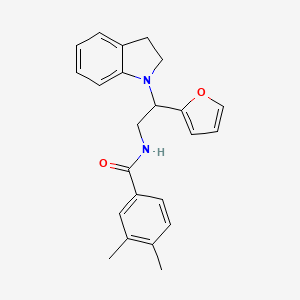
![N-(2-(1H-indol-3-yl)ethyl)-2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2681912.png)